molecular formula C11H14FNO B8800504 4-fluoro-2-(piperidin-4-yl)phenol

4-fluoro-2-(piperidin-4-yl)phenol

Cat. No.: B8800504
M. Wt: 195.23 g/mol
InChI Key: RCPODEZLVPWEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-(piperidin-4-yl)phenol is a chemical compound that features a fluorine atom, a piperidine ring, and a phenol group

Preparation Methods

The synthesis of 4-fluoro-2-(piperidin-4-yl)phenol involves several steps. One common method includes the reaction of 4-fluorophenol with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-fluoro-2-(piperidin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-fluoro-2-(piperidin-4-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

4-fluoro-2-(piperidin-4-yl)phenol can be compared with other similar compounds, such as:

    4-Fluorophenol: Lacks the piperidine ring, making it less versatile in certain applications.

    2-Piperidin-4-ylphenol: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    4-Fluoro-2-piperidin-4-ylbenzene: Similar structure but lacks the hydroxyl group, impacting its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-fluoro-2-piperidin-4-ylphenol

InChI

InChI=1S/C11H14FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2

InChI Key

RCPODEZLVPWEDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(5-fluoro-2-methoxyphenyl)piperidine-1-carboxylic acid t-butyl ester (2.0 g, 6.46 mmol) produced in Example (106b) in dichloromethane (50 mL) was added boron tribromide (1M solution in tetrahydrofuran, 19.4 mL, 19.4 mmol), followed by stirring for 4 hours at an external temperature of 60° C. Saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture and extraction was performed with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and the filtrate was concentrated under reduced pressure to give 840 mg of a crude product of the title compound as a yellow oil.
Name
4-(5-fluoro-2-methoxyphenyl)piperidine-1-carboxylic acid t-butyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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